4-(2-Thienyl)butyric acid

Description

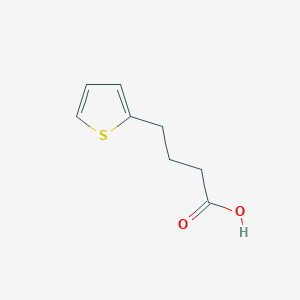

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTXLSQVYGNWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196868 | |

| Record name | 4-(2-Thienyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4653-11-6 | |

| Record name | 2-Thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thienyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Thienyl)Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(2-Thienyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiophenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-THIENYL)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Thienyl)butyric Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(2-thienyl)butyric acid, a key chemical intermediate in pharmaceutical and materials science research. It delves into the compound's core chemical and physical properties, established synthetic routes with detailed protocols, and its current and potential applications, particularly in the realm of drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 2-thiophenebutanoic acid, is a monocarboxylic acid featuring a butyric acid chain attached to the second position of a thiophene ring.[1][2] This unique structure, combining an aromatic heterocyclic moiety with a flexible carboxylic acid chain, underpins its utility as a versatile building block in organic synthesis.[3]

Structural and Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂S | [4][] |

| Molecular Weight | 170.23 g/mol | [2][4][] |

| IUPAC Name | 4-(thiophen-2-yl)butanoic acid | [2] |

| CAS Number | 4653-11-6 | [2][4] |

| SMILES | C1=CSC(=C1)CCCC(=O)O | [] |

| InChI Key | VYTXLSQVYGNWLV-UHFFFAOYSA-N | [] |

Physical and Spectroscopic Properties

The compound typically presents as a clear, slightly brownish liquid at room temperature.[1][4] Key physical properties are summarized below.

| Property | Value | Source(s) |

| Melting Point | 13.5-15 °C | [4][6] |

| Boiling Point | 122 °C at 0.3 mmHg; 296.9 °C at 760 mmHg | [4][] |

| Density | 1.169 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.532 | [1][4] |

| pKa (Predicted) | 4.71 ± 0.10 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Experimental spectra, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases.[1][2][7] The proton NMR spectrum is characterized by signals corresponding to the thiophene ring protons and the protons of the butyric acid chain.[1] The carboxylic acid proton typically appears as a broad singlet at a high chemical shift.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process: a Friedel-Crafts acylation of thiophene with succinic anhydride, followed by the reduction of the resulting ketoacid.[8][9] This method allows for the regioselective introduction of the four-carbon chain onto the thiophene ring.

Caption: General workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Thiophene

The initial step is the electrophilic aromatic substitution reaction between thiophene and succinic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[10][11] This reaction forms the intermediate, 4-oxo-4-(2-thienyl)butyric acid.[12]

Mechanism Insight: The Lewis acid catalyst activates the succinic anhydride, facilitating the formation of an acylium ion electrophile.[13][14] The electron-rich thiophene ring then attacks this electrophile, leading to the formation of the ketoacid after workup.[11]

Detailed Protocol: Synthesis of 4-Oxo-4-(2-thienyl)butyric acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine succinic anhydride and a suitable dry solvent (e.g., nitrobenzene or excess thiophene).[4][11]

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add powdered, anhydrous aluminum chloride in portions with vigorous stirring.[11] An exothermic reaction is expected.

-

Reaction Progression: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 80-100°C) for several hours to ensure the completion of the reaction.[15]

-

Work-up: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation: The product, 4-oxo-4-(2-thienyl)butyric acid, can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. The crude product can be purified by recrystallization.

Step 2: Reduction of 4-Oxo-4-(2-thienyl)butyric acid

The carbonyl group of the ketoacid intermediate is then reduced to a methylene group to yield the final product. Two classical methods are commonly employed for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.

2.2.1. Wolff-Kishner Reduction

This method is performed under basic conditions and is suitable for substrates that are sensitive to strong acids.[9] It involves the formation of a hydrazone followed by its decomposition at high temperatures in the presence of a strong base.[8]

Detailed Protocol: Wolff-Kishner Reduction

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-oxo-4-(2-thienyl)butyric acid in a high-boiling point solvent like diethylene glycol or ethylene glycol.[1][8]

-

Reagent Addition: Add potassium hydroxide pellets and hydrazine hydrate to the solution.[1][8]

-

Hydrazone Formation: Heat the mixture to 130-140°C for 1-2 hours to facilitate the formation of the hydrazone intermediate.[9]

-

Decomposition: Increase the temperature to 180-200°C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This step is continued until the reaction is complete (typically several hours).[1][8]

-

Work-up and Isolation: Cool the reaction mixture, dilute with water, and acidify with a strong acid (e.g., 6N HCl).[1] The product, this compound, can then be extracted with an organic solvent like diethyl ether. The combined organic layers are dried and the solvent is removed under reduced pressure to yield the final product.[1]

2.2.2. Clemmensen Reduction

This reduction is carried out in a strongly acidic medium using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[16][17] It is particularly effective for aryl-alkyl ketones.[16][17]

Causality Behind Choice: The choice between Wolff-Kishner and Clemmensen reduction depends on the overall functionality of the starting material. The Clemmensen reduction is not suitable for acid-sensitive substrates, whereas the Wolff-Kishner reduction is incompatible with base-labile groups.[16][18] For 4-oxo-4-(2-thienyl)butyric acid, both methods are viable, though the Wolff-Kishner reduction is frequently cited in preparative procedures.[1][8]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1][][19]

Precursor in Drug Synthesis

Its primary use is as a building block for the synthesis of pharmacologically active compounds. For instance, it is used to prepare cell-penetrating peptide α-keto-amide calpain inhibitors, which are being investigated as potential treatments for muscular dystrophy.[1][4][] It is also a precursor for isochroman carboxylic acid derivatives with potential anti-diabetic properties.[1][4][] The thiophene ring is a common bioisostere for a benzene ring in drug design, and the butyric acid chain provides a handle for further chemical modifications.[9]

Potential as a Histone Deacetylase (HDAC) Inhibitor

Butyric acid itself is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation.[20][21] Dysregulation of HDACs is implicated in various diseases, including cancer.[21][22] While direct studies on this compound as an HDAC inhibitor are not extensively documented, its structural similarity to butyric acid suggests it may have similar activity.[9][20] The thienyl group could potentially influence its potency, selectivity, and pharmacokinetic properties compared to simple butyrate.[20]

Hypothesized Mechanism of Action: It is proposed that the carboxylate group of this compound could chelate the zinc ion present in the active site of HDAC enzymes, thereby blocking the deacetylation of histone proteins.[20] This leads to histone hyperacetylation, a more relaxed chromatin structure, and altered gene expression, which can induce cell cycle arrest, differentiation, or apoptosis in cancer cells.[21]

Sources

- 1. This compound | 4653-11-6 [chemicalbook.com]

- 2. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. This compound(4653-11-6) 1H NMR spectrum [chemicalbook.com]

- 8. This compound CAS#: 4653-11-6 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ZFIN ChEBI: 4-oxo-4-(2-thienyl)butyric acid [zfin.org]

- 13. Page loading... [wap.guidechem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 17. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 18. Clemmensen Reduction [organic-chemistry.org]

- 19. This compound CAS 4653-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Thienyl)butyric acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-(2-Thienyl)butyric Acid

Introduction

This compound (CAS No. 4653-11-6) is a substituted carboxylic acid featuring a thiophene ring linked to a butyric acid chain. This molecule serves as a versatile and crucial building block in medicinal chemistry and organic synthesis.[1] Its structural motifs are of significant interest to drug development professionals, as thiophene-containing compounds are prevalent in a wide array of pharmaceuticals. They often act as bioisosteres for benzene rings, potentially enhancing biological activity and fine-tuning pharmacokinetic profiles.[2] Notably, this compound is a key intermediate in the synthesis of novel therapeutics, including cell-penetrating peptide α-keto-amide calpain inhibitors for muscular dystrophy and isochroman carboxylic acid derivatives with potential anti-diabetic properties.[3]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, grounded in experimental data and established scientific principles. It is designed for researchers and scientists to support laboratory work, ensure safe handling, and facilitate its application in synthetic chemistry and drug discovery programs.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The universally recognized identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 4653-11-6[4] |

| IUPAC Name | 4-(Thiophen-2-yl)butanoic acid[5] |

| Synonyms | 2-Thiophenebutanoic acid, 4-(2-Thienyl)butanoic acid[1] |

| Molecular Formula | C₈H₁₀O₂S[4] |

| Molecular Weight | 170.23 g/mol [4] |

| SMILES String | OC(=O)CCCc1cccs1[6] |

| InChI Key | VYTXLSQVYGNWLV-UHFFFAOYSA-N[6] |

Chemical Structure:

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification strategies, and formulation.

| Property | Value | Source(s) |

| Appearance | Clear, slightly brown liquid | [3][7] |

| Melting Point | 13.5-15 °C | [8] |

| Boiling Point | 122 °C at 0.3 mmHg (0.4 kPa) | [8] |

| Density | 1.169 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.532 | [6] |

| pKa (Predicted) | 4.71 ± 0.10 | [3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [6] |

Physical State and Appearance

At room temperature, this compound exists as a clear, slightly brownish liquid.[3][7] Its low melting point means that it may solidify if stored in a cool environment.

Melting and Boiling Points

The melting point is recorded as a narrow range of 13.5-15 °C, which is indicative of a relatively pure substance.[8] The boiling point is reported at 122 °C under reduced pressure (0.3 mmHg).[8]

Senior Scientist Insight: The Rationale for Vacuum Distillation High molecular weight organic acids like this compound often have high boiling points at atmospheric pressure (estimated at 296.9 °C).[9] Heating the compound to such high temperatures can cause decomposition, polymerization, or other unwanted side reactions. By reducing the ambient pressure, the temperature required to induce boiling is significantly lowered, allowing for safer and more efficient purification via distillation. This is a standard and essential technique in organic synthesis for thermally sensitive compounds.[10]

Solubility Profile

-

Miscible with polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.

-

Moderately soluble in less polar solvents like diethyl ether and dichloromethane.

-

Slightly soluble to sparingly soluble in water. The parent compound, butyric acid, is miscible with water, but the larger, more hydrophobic thienylbutyl group in this compound reduces its aqueous solubility.[3]

Acidity and the Influence of the Thiophene Ring

The predicted pKa of 4.71 suggests it is a weak acid, similar in strength to other short-chain carboxylic acids.[3]

Senior Scientist Insight: Electronic Effects on Acidity To understand the role of the thiophene ring, we can compare this compound to its aliphatic analog, butyric acid (pKa ≈ 4.82). The pKa of this compound is slightly lower, indicating it is a slightly stronger acid. This increased acidity can be attributed to the electron-withdrawing inductive effect of the aromatic thiophene ring.[11][12] When the carboxylic acid donates its proton, it forms a negatively charged carboxylate anion. The electronegative thiophene ring helps to pull electron density away from the carboxylate group, thereby delocalizing and stabilizing the negative charge.[11] Any factor that stabilizes the conjugate base will increase the acidity of the parent acid.[11] Although the effect is modest because the ring is separated from the carboxyl group by a three-carbon chain, it is a clear demonstration of how aromatic systems can influence molecular properties.[11][12]

Spectral Data for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical sample. Key spectral features for this compound are available.[3][5][13]

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the three distinct protons on the thiophene ring (~6.8-7.3 ppm), and three sets of signals for the aliphatic protons of the butyric acid chain (~1.8-2.9 ppm). A broad singlet for the acidic carboxylic proton is also expected at >10 ppm.[3] |

| ¹³C NMR | Signals for the four unique carbons of the thiophene ring, the carbonyl carbon of the acid (~170-180 ppm), and the three aliphatic carbons.[5] |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and characteristic C-H and C=C stretches from the aromatic thiophene ring.[5] |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ is observed at m/z 171, confirming the molecular weight.[3] |

Experimental Protocols for Property Determination

To ensure reproducibility and accuracy, physical properties must be determined using standardized, well-understood methodologies. The following section details field-proven protocols for measuring key parameters.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, a self-validating system that provides objective and reproducible results.

Principle: A small, powdered sample is heated at a controlled, linear rate. The temperatures at which the substance begins to collapse (onset) and fully liquefies (clear point) are recorded as the melting range. A narrow range is indicative of high purity.[4]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If solidified, grind a small amount into a fine, homogeneous powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a packed column height of 2-3 mm.[13]

-

Apparatus Setup:

-

Set a starting temperature approximately 5-10 °C below the expected melting point (13.5 °C).

-

Set a heating ramp rate of 1 °C/minute for an accurate determination.[13]

-

-

Measurement:

-

Insert the loaded capillary into the heating block of the apparatus.

-

Initiate the heating program.

-

The apparatus will automatically detect and record the onset of melting and the temperature at which the sample becomes a completely clear liquid.

-

-

Reporting: Report the result as a range from the onset temperature to the clear point temperature. Perform the measurement in triplicate for statistical validity.

Workflow Diagram: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Protocol: pKa Determination (Potentiometric Titration)

This protocol determines the pKa by creating a titration curve, a robust method for characterizing acidic or basic compounds.

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored continuously. The pKa is numerically equal to the pH at the half-equivalence point, where the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal.[1][9]

Methodology:

-

Solution Preparation:

-

Accurately prepare a ~0.01 M solution of this compound in water. Gentle heating or the addition of a small amount of co-solvent (e.g., ethanol) may be needed to ensure full dissolution.

-

Prepare a standardized ~0.1 M solution of sodium hydroxide (NaOH).

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

-

Place a known volume (e.g., 50.0 mL) of the acid solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb does not contact the stir bar.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration:

-

Record the initial pH of the acid solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep inflection at the equivalence point.

-

Continue adding titrant well past the equivalence point until the pH plateaus.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the center of the steepest part of the curve. This can be found visually or by calculating the first derivative of the curve.

-

Calculate the half-equivalence point volume (Veq / 2).

-

Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa.

-

Workflow Diagram: pKa Determination by Titration

Caption: Workflow for Potentiometric pKa Determination.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. This compound is classified as an irritant.

| Hazard Class | GHS Statements |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P280: Wear protective gloves/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[14]

Storage:

-

Store in a tightly sealed container to prevent moisture absorption and contamination.[3]

-

Keep in a cool, dry, dark place at room temperature.[3]

-

The compound is a combustible liquid; store away from sources of ignition.[6]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its character as a low-melting, high-boiling liquid irritant dictates specific handling and purification procedures, such as vacuum distillation. Its acidity, subtly enhanced by the inductive effect of the thiophene ring, is a key chemical characteristic. A thorough understanding of these properties, determined through the standardized protocols outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the synthesis of next-generation pharmaceuticals.

References

-

Home Sunshine Pharma. (n.d.). This compound CAS 4653-11-6. Retrieved January 9, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

-

Georganics. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

CAS. (n.d.). 2-Thiophenebutanoic acid. CAS Common Chemistry. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Butyric acid 13C NMR Spectrum. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Retrieved January 9, 2026, from [Link]

-

Quora. (2016). What is the influence of substituents on the acidity of the carboxylic acid?. Retrieved January 9, 2026, from [Link]

Sources

- 1. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 2. pennwest.edu [pennwest.edu]

- 3. infoplease.com [infoplease.com]

- 4. westlab.com [westlab.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. ymdb.ca [ymdb.ca]

- 7. byjus.com [byjus.com]

- 8. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 12. quora.com [quora.com]

- 13. thinksrs.com [thinksrs.com]

- 14. Butyric Acid | 107-92-6 [chemicalbook.com]

An In-Depth Technical Guide to 4-(2-Thienyl)butyric Acid (CAS: 4653-11-6): Synthesis, Characterization, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Thienyl)butyric acid (TByA), a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. This document delves into the core chemical and physical properties of TByA, detailed synthetic methodologies, and robust analytical techniques for its characterization. Furthermore, it explores the compound's emerging biological significance, including its role as a precursor to potent enzyme inhibitors and its potential as a modulator of cellular pathways implicated in a range of pathologies. This guide is intended to serve as a critical resource for researchers leveraging TByA in the design and synthesis of novel therapeutic agents.

Introduction: The Thiophene Moiety in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its bioisosteric relationship with the benzene ring.[1] Its unique electronic properties can enhance biological activity and favorably modulate the pharmacokinetic profiles of drug candidates. This compound, a butyric acid derivative featuring a 2-substituted thiophene ring, has emerged as a key intermediate in the synthesis of complex molecules with therapeutic potential.[2] Its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, suggests a potential role in the development of novel therapeutics for oncology and genetic disorders.[2][3] This guide will provide a deep dive into the technical aspects of TByA, empowering researchers to fully exploit its potential in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4653-11-6 | [4] |

| Molecular Formula | C₈H₁₀O₂S | [5] |

| Molecular Weight | 170.23 g/mol | [5] |

| Appearance | Clear, slightly brownish liquid | [4] |

| Density | 1.169 g/mL at 25 °C | |

| Boiling Point | 122 °C at 0.3 mmHg | [4] |

| Refractive Index (n20/D) | 1.532 | |

| pKa | 4.71 ± 0.10 (Predicted) | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (DMSO-d6, 300 MHz): δ 12.06 (s, 1H, -COOH), 7.31-7.29 (m, 1H, thiophene-H5), 6.94-6.91 (m, 1H, thiophene-H4), 6.84-6.82 (m, 1H, thiophene-H3), 2.82-2.77 (t, J=7.7 Hz, 2H, -CH₂-thiophene), 2.27-2.22 (t, J=7.3Hz, 2H, -CH₂-COOH), 1.86-1.76 (m, 2H, -CH₂-CH₂-CH₂-).[6]

-

¹³C NMR: Spectral data is available and crucial for confirming the carbon skeleton.[7]

-

Infrared (IR) Spectroscopy (Neat): Key absorptions include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and characteristic C-H and C-S stretching and bending vibrations of the thiophene ring.[5]

-

Mass Spectrometry (ESI): m/z: [M+H]⁺ Calculated value 170.04, measured value 170.8.[6]

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is most commonly achieved through a two-step process involving the formation of a keto-acid intermediate followed by its reduction.

Synthesis of the Precursor: 4-oxo-4-(thiophen-2-yl)butanoic acid

While various methods exist, a reliable route to the keto-acid precursor involves the Friedel-Crafts acylation of thiophene with succinic anhydride.

Reduction of the Carbonyl Group: The Wolff-Kishner Reaction

The Huang-Minlon modification of the Wolff-Kishner reduction is a highly effective method for the deoxygenation of the keto-acid to yield this compound.[2][8] This one-pot reaction offers high yields and is amenable to scale-up.[2]

Caption: Workflow for the Wolff-Kishner reduction.

Step-by-Step Protocol for Wolff-Kishner Reduction:

-

Dissolution: Dissolve 4-oxo-4-(thiophen-2-yl)butyric acid (1.0 eq) in ethylene glycol.[6]

-

Addition of Reagents: To the solution, add hydrazine hydrate (approx. 3.7 eq) and potassium hydroxide pellets (approx. 3.4 eq).[6]

-

Heating: Heat the reaction mixture to 180 °C and maintain this temperature for 10 hours.[6] The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water.[6]

-

Aqueous Wash: Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.[6]

-

Acidification and Extraction: Acidify the aqueous layer with 6N hydrochloric acid and extract the product with diethyl ether.[6]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.[6]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its application in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis of TByA. A C18 column is a suitable stationary phase, and a mobile phase consisting of an acetonitrile and acidified water gradient can effectively resolve TByA from potential impurities.[9][10] Detection is typically performed using a UV detector at a wavelength where the thiophene chromophore absorbs, such as 206 nm.[9]

Gas Chromatography (GC)

For GC analysis, derivatization of the carboxylic acid to its methyl ester is often performed to improve volatility and peak shape.[11] This can be achieved using reagents like boron trifluoride-methanol. The resulting fatty acid methyl ester (FAME) can be analyzed on a polar capillary column, such as one with a wax stationary phase, coupled with a flame ionization detector (FID) for quantification.[12]

Biological Significance and Therapeutic Applications

This compound serves as a valuable starting material for the synthesis of various biologically active molecules and has also been studied for its own cytotoxic effects.

Precursor for Calpain Inhibitors

TByA is utilized in the preparation of cell-penetrating peptide α-keto-amide calpain inhibitors.[4][] Calpains are a family of calcium-dependent cysteine proteases, and their dysregulation is implicated in a number of disease states, including muscular dystrophy, neurodegenerative disorders like Alzheimer's disease, and ischemic injury.[1][14] The development of selective calpain inhibitors is therefore a significant therapeutic goal.

Intermediate in the Synthesis of Anti-Diabetic Agents

This versatile molecule is also a key intermediate in the synthesis of isochroman carboxylic acid derivatives, which have been investigated as potential anti-diabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[7][] PTP1B is a negative regulator of insulin signaling, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.

Cytotoxicity and Mechanism of Action

In vitro studies using isolated rat renal proximal and distal tubular cells have shown that this compound can induce time- and concentration-dependent cytotoxicity.[3] The mechanism of this toxicity is believed to involve the induction of oxidative stress and mitochondrial dysfunction, as evidenced by glutathione (GSH) oxidation, lipid peroxidation, and inhibition of cellular respiration.[3] This finding is significant for understanding the potential toxicological profile of TByA and its derivatives.

Caption: Applications and mechanism of this compound.

Structure-Activity Relationships (SAR) and Future Directions

The butyric acid moiety of TByA is a key feature that hints at its potential as an HDAC inhibitor.[2] The thiophene ring, as a bioisostere of a phenyl group, can influence the molecule's binding to target enzymes and its overall physicochemical properties. Future research should focus on synthesizing and evaluating derivatives of TByA to explore the structure-activity relationships for various biological targets. For instance, modifications to the thiophene ring, the butyric acid chain, and the carboxylic acid group could lead to the discovery of more potent and selective inhibitors of calpains, PTP1B, or HDACs.

Conclusion

This compound is a chemically tractable and biologically relevant molecule with significant potential in drug discovery. Its established synthetic routes, well-defined physicochemical properties, and diverse biological applications make it an attractive starting point for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate TByA into their research and development pipelines.

References

-

Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. PubMed. Available at: [Link]

-

This compound One Chongqing Chemdad Co. Available at: [Link]

-

This compound | C8H10O2S | CID 78386. PubChem - NIH. Available at: [Link]

-

Unlock the Potential of Specialty Chemicals: A Guide to Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid. Available at: [Link]

-

Structures of different calpain inhibitors. While SNJ-1965, ABT-957,... ResearchGate. Available at: [Link]

-

Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells. PubMed. Available at: [Link]

-

Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available at: [Link]

-

This compound (CHEBI:40114). EMBL-EBI. Available at: [Link]

-

Wolff–Kishner reduction. Wikipedia. Available at: [Link]

-

A survey of calpain inhibitors. R Discovery. Available at: [Link]

-

Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC - NIH. Available at: [Link]

-

Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. MDPI. Available at: [Link]

- CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate. Google Patents.

-

A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central. Available at: [Link]

-

Fatty Acid Analysis by HPLC. Available at: [Link]

-

Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. SHIMADZU CORPORATION. Available at: [Link]

-

Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. Available at: [Link]

-

Targeting Calpain-2 for Alzheimer's Disease Treatment. European Society of Medicine. Available at: [Link]

-

Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. PubMed. Available at: [Link]

-

Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. Available at: [Link]

-

6-Fluoro-4-oxochroman-2-carboxylic acid. PubMed. Available at: [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: [Link]

-

Antilipidemic activity of 4-oxo-functionalized ethyl 6-chlorochroman-2-carboxylate analogs and a related tricyclic lactone in three rat models. PubMed. Available at: [Link]

-

Use of dicarboxylic acids in type 2 diabetes. PMC - NIH. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxidative stress and cytotoxicity of this compound in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]

- 10. longdom.org [longdom.org]

- 11. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID [mdpi.com]

- 12. agilent.com [agilent.com]

- 14. esmed.org [esmed.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(2-Thienyl)butyric Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2-thienyl)butyric acid, a compound of interest in medicinal chemistry and materials science.[][2] As a molecule combining an aromatic heterocyclic system (thiophene) with a flexible aliphatic carboxylic acid chain, its structural elucidation by ¹H NMR spectroscopy presents an excellent case study for understanding key spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals who utilize NMR as a primary tool for molecular characterization.

We will delve into the causality behind experimental choices, the theoretical underpinnings of the observed spectral features, and a detailed, step-by-step protocol for acquiring and interpreting the data. The structure of this compound is presented below.[3][4]

Figure 1: Chemical Structure of this compound.

The Principle of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their spatial relationships.[5] The analysis hinges on three key parameters:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of a proton. Electron-withdrawing groups or aromatic rings can "deshield" protons, shifting their signals downfield (to a higher ppm value).[6]

-

Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

-

Signal Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) due to the magnetic influence of non-equivalent protons on adjacent carbons, a phenomenon known as spin-spin coupling. This pattern is often predicted by the n+1 rule.[5]

Experimental Protocol: Acquiring a High-Quality Spectrum

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Experimental Workflow

The logical flow from sample preparation to final structural confirmation is a critical, multi-step process.

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common, non-polar solvent suitable for this compound.[7]

-

Include a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and used for calibrating the chemical shift axis.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the magnetic field frequency using the deuterium signal from the CDCl₃ solvent. This step ensures field stability during the experiment.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of ~12 ppm is sufficient.

-

To achieve a good signal-to-noise ratio, 16 to 32 scans are typically co-added. A relaxation delay of 1-2 seconds between scans allows for quantitative integration.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative ratio of protons in each unique environment.

-

In-depth Spectral Analysis and Peak Assignment

The ¹H NMR spectrum of this compound can be logically divided into two regions: the downfield aromatic region corresponding to the thiophene ring protons, and the upfield aliphatic region of the butyric acid chain.

The Thiophene Ring Protons (δ 6.8-7.2 ppm)

The thiophene ring is an aromatic heterocycle, and its protons resonate in the aromatic region, typically downfield of benzene due to the influence of the sulfur atom and ring currents.[8] For a 2-substituted thiophene, we expect three distinct signals for H-3, H-4, and H-5.

-

H-5 (δ ~7.17 ppm, doublet of doublets): This proton is coupled to both H-4 (³J₅₄, vicinal coupling) and H-3 (⁴J₅₃, long-range coupling). The larger coupling will be with the adjacent H-4.

-

H-3 (δ ~6.93 ppm, doublet of doublets): This proton is coupled to H-4 (³J₃₄) and H-5 (⁴J₃₅).

-

H-4 (δ ~6.83 ppm, doublet of doublets): This proton is coupled to both H-3 (³J₄₃) and H-5 (³J₄₅).

The exact chemical shifts can be influenced by the substituent, but these are typical ranges for alkyl-substituted thiophenes.[9][10]

The Butyric Acid Chain Protons (δ 1.0-12.0 ppm)

The aliphatic chain and the carboxylic acid proton give rise to four distinct signals.

Caption: Coupling relationships in the butyric acid chain.

-

-COOH (Hα', δ ~10-12 ppm, broad singlet): The carboxylic acid proton is highly deshielded and appears far downfield.[11] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[12][13][14] This peak will typically appear as a broad singlet because of chemical exchange.

-

α-CH₂ (Hα, δ ~2.45 ppm, triplet): These two protons are adjacent to the electron-withdrawing carbonyl group, which deshields them and shifts them downfield relative to other methylene groups.[11][16] They are coupled only to the two protons of the β-CH₂ group, so according to the n+1 rule (n=2), the signal is split into a triplet (2+1=3).

-

γ-CH₂ (Hγ, δ ~2.90 ppm, triplet): These two protons are adjacent to the thiophene ring. The ring current of the aromatic system deshields these protons, shifting them downfield. They are coupled only to the two protons of the β-CH₂ group, resulting in a triplet.

-

β-CH₂ (Hβ, δ ~2.10 ppm, multiplet): These protons are coupled to the two protons of the α-CH₂ group on one side and the two protons of the γ-CH₂ group on the other (n=4). If the coupling constants (³Jβα and ³Jβγ) are similar, this signal would appear as a pentet (4+1=5). It is often observed as a multiplet or sextet due to slight differences in coupling.[17]

Conformational Averaging and the Karplus Equation

The butyric acid chain is flexible and rotates freely around its carbon-carbon single bonds. Therefore, the observed vicinal coupling constant (³J) for the methylene groups is a time-averaged value over all possible conformations. The relationship between the dihedral angle (φ) between two vicinal protons and their coupling constant is described by the Karplus equation .[18]

J(φ) = A cos²φ + B cosφ + C

While a single, rigid conformation might have a large or small coupling constant depending on the angle, the rapid rotation in solution leads to an averaged value, typically around 7 Hz for freely rotating alkyl chains.[17][19] This explains the consistent triplet and multiplet patterns observed.

Summary of ¹H NMR Data

The expected assignments for the ¹H NMR spectrum of this compound in CDCl₃ are summarized below.

| Proton Assignment | Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid | Hα' | 10.0 - 12.0 | broad singlet | 1H |

| Thiophene H-5 | H-5 | ~7.17 | dd | 1H |

| Thiophene H-3 | H-3 | ~6.93 | dd | 1H |

| Thiophene H-4 | H-4 | ~6.83 | dd | 1H |

| Methylene (gamma) | Hγ | ~2.90 | t | 2H |

| Methylene (alpha) | Hα | ~2.45 | t | 2H |

| Methylene (beta) | Hβ | ~2.10 | p or m | 2H |

Multiplicity abbreviations: s = singlet, dd = doublet of doublets, t = triplet, p = pentet, m = multiplet.

Conclusion

The ¹H NMR spectrum of this compound provides a complete and unambiguous confirmation of its structure. Each distinct proton environment gives rise to a predictable signal, whose chemical shift, integration, and multiplicity are governed by fundamental principles of aromaticity, electronegativity, and spin-spin coupling. By employing a robust experimental protocol and a logical, theory-grounded approach to interpretation, researchers can confidently elucidate the structure of this and related molecules with high fidelity.

References

-

Stenutz, R. NMR chemical shift prediction of thiophenes. University of Natural Resources and Life Sciences, Vienna. [Link]

-

Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid. docbrown.info. [Link]

-

Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Link]

-

Proni, G., et al. (1999). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. [Link]

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. [Link]

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. [Link]

-

Chemistry Stack Exchange. (2017). Interpretation of 4-benzoyl butyric acid H-NMR Spectrum. [Link]

-

Wikipedia. (n.d.). Karplus equation. en.wikipedia.org. [Link]

-

ResearchGate. (n.d.). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. [Link]

-

YouTube. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. youtube.com. [Link]

-

Henckens, A., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry. [Link]

-

Georganics. (n.d.). This compound. georganics.sk. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. chemdad.com. [Link]

-

ChEBI. (n.d.). This compound. ebi.ac.uk. [Link]

Sources

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CHEBI:40114) [ebi.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 10. Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. myneni.princeton.edu [myneni.princeton.edu]

- 15. researchgate.net [researchgate.net]

- 16. magritek.com [magritek.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Karplus equation - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

13C NMR data for 4-(2-Thienyl)butyric acid

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-(2-Thienyl)butyric Acid

Introduction

This compound is a monocarboxylic acid featuring a butyric acid chain attached to a thiophene ring at the second position.[1][2] This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. They serve as versatile building blocks for synthesizing more complex molecules, including potential treatments for muscular dystrophy and diabetes.[1][] Given the critical role of structural integrity in drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an essential analytical technique for unambiguous structure elucidation and purity assessment.[4]

This technical guide provides a detailed analysis of the ¹³C NMR spectrum of this compound. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the spectral features, the rationale behind the chemical shifts, and a field-proven protocol for acquiring high-quality data.

Predicted ¹³C NMR Spectral Data and Interpretation

While direct experimental spectral data for this compound can be sourced,[2] a thorough understanding comes from predicting and interpreting the spectrum based on foundational principles. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.[5][6]

The structure of this compound contains eight unique carbon atoms, and therefore, its proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. The predicted chemical shifts, based on established ranges for thiophenes,[7][8] carboxylic acids,[9][10][11] and alkyl chains, are summarized below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | -C OOH | 178-182 | The carbonyl carbon of a carboxylic acid is significantly deshielded due to the double bond to one oxygen and a single bond to another. Its chemical shift is typically found in the 160–185 ppm range.[9][10][11][12] |

| C2 | -C H₂-COOH | 33-36 | This methylene carbon is α to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields this carbon, placing its signal in the 30-40 ppm range.[10] |

| C3 | -C H₂-CH₂-COOH | 24-27 | As a methylene carbon in the alkyl chain (β to the carbonyl), it is more shielded than C2 and typically resonates in the 16-25 ppm range.[11] |

| C4 | Thienyl-C H₂- | 28-31 | This methylene carbon is attached to the electron-rich thiophene ring, which influences its chemical environment. |

| C5 | Thienyl C2 (Substituted) | 142-146 | This is the quaternary carbon of the thiophene ring directly attached to the butyric acid chain. Being substituted, its signal is often weaker. Its downfield shift is characteristic of a substituted aromatic carbon.[4] |

| C6 | Thienyl C5 | 126-129 | This carbon is adjacent to the sulfur atom and is deshielded, typically appearing around 126.0 ppm in similar structures.[4] |

| C7 | Thienyl C3 | 124-127 | The chemical shift of this carbon is influenced by its position relative to the sulfur and the alkyl substituent.[7] |

| C8 | Thienyl C4 | 123-126 | This carbon is β to the sulfur atom and generally appears in a similar region to other unsubstituted thiophene carbons.[4] |

Causality Behind Experimental Choices: A Self-Validating Protocol

The acquisition of a reliable ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible data for small organic molecules like this compound.

Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent solubilizing properties and the presence of a deuterium signal for field-frequency locking.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[5][6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during acquisition.

-

Tune and shim the probe to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a standard proton-decoupled pulse sequence, such as zgpg30 or zgdc30. This decouples the protons from the carbons, resulting in a simplified spectrum where each unique carbon appears as a singlet.[13] This also benefits from the Nuclear Overhauser Effect (NOE), which can enhance the signal intensity of protonated carbons.

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width of approximately 220-240 ppm to ensure all carbon signals, from TMS to potential carbonyls, are captured.[5]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a sufficient number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.[6][13]

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial. This delay allows the carbon nuclei to return to their equilibrium state between pulses. While longer delays are needed for strict quantitation, a 2-second delay provides a good balance between signal intensity and experiment time for general structural confirmation.[13]

-

Pulse Angle: A 30° pulse angle is often used as a compromise to shorten the required relaxation delay compared to a 90° pulse, allowing for more scans in a given time.[13]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Visualization of Key Structural and Spectral Relationships

To visually correlate the molecular structure with its ¹³C NMR data, a diagram can be highly effective. The following Graphviz diagram illustrates the structure of this compound with each carbon atom labeled and linked to its predicted chemical shift range.

Caption: Molecular structure of this compound correlated with predicted ¹³C NMR chemical shifts.

Conclusion

The ¹³C NMR spectrum of this compound provides a definitive fingerprint for its molecular structure. By understanding the predictable patterns of chemical shifts for the thiophene ring, the carboxylic acid moiety, and the aliphatic chain, researchers can confidently assign each resonance and verify the identity and purity of their compound. The experimental protocol detailed herein offers a robust framework for obtaining high-fidelity data, which is the cornerstone of rigorous scientific investigation in drug discovery and development. This guide serves as a practical resource, blending theoretical principles with actionable experimental strategy.

References

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

- Small, D. M., et al. (1981). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 22(5), 727-735.

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

University of Missouri-St. Louis, Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]

- Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.

-

University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

- Li, D., & Keresztes, I. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1642–1645.

- Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Chemical Science, 4(1), 395-399.

Sources

- 1. This compound | 4653-11-6 [chemicalbook.com]

- 2. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

IR spectrum analysis of 4-(2-Thienyl)butyric acid

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-(2-Thienyl)butyric Acid

Authored by: A Senior Application Scientist

Introduction

This compound (4-TBA) is a monocarboxylic acid featuring a thiophene ring attached to a butyric acid chain.[1][2] Its molecular formula is C₈H₁₀O₂S, and it serves as a valuable building block and intermediate in medicinal chemistry and drug development.[3][] Notably, it is used in the preparation of potential treatments for muscular dystrophy and anti-diabetic agents.[1][] Given its role in pharmaceutical synthesis, stringent quality control and unambiguous identification are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of 4-TBA, offering a unique molecular fingerprint based on the vibrational modes of its functional groups.

This guide provides an in-depth analysis of the IR spectrum of this compound. We will explore the theoretical basis for its characteristic absorption bands, present a validated experimental protocol for acquiring a high-quality spectrum, and offer a detailed interpretation of the spectral data. The methodologies and insights are tailored for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical verification.

Molecular Structure and Theoretical Vibrational Modes

To accurately interpret the IR spectrum of this compound, we must first consider its constituent functional groups: the carboxylic acid group (-COOH), the four-carbon alkyl chain, and the 2-substituted thiophene ring. Each of these components gives rise to characteristic vibrational frequencies.

Chemical Structure of this compound:

-

IUPAC Name: 4-(thiophen-2-yl)butanoic acid[2]

-

CAS Number: 4653-11-6[3]

-

Molecular Weight: 170.23 g/mol [3][]

The primary vibrational modes expected are:

-

Carboxylic Acid Group (-COOH):

-

O-H Stretching: The most recognizable feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch, typically found between 2500 and 3300 cm⁻¹.[5][6] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states.[6][7] In the solid or liquid phase, carboxylic acids exist predominantly as hydrogen-bonded dimers.

-

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1690 and 1760 cm⁻¹.[7][8] For a saturated aliphatic carboxylic acid dimer, this peak is typically centered around 1700-1725 cm⁻¹.[6]

-

C-O Stretching and O-H Bending: The spectrum will also contain bands for the C-O stretching vibration (1210-1320 cm⁻¹) and in-plane O-H bending (1395-1440 cm⁻¹), though the latter may overlap with CH₂ bending modes.[7]

-

-

Alkyl Chain (-CH₂CH₂CH₂-):

-

C-H Stretching: The methylene groups in the butyric acid chain will produce symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. These sharp peaks are often superimposed on the broad O-H absorption band.[7]

-

C-H Bending: Methylene scissoring (bending) vibrations are expected near 1465 cm⁻¹.

-

-

Thiophene Ring:

-

Aromatic C-H Stretching: The C-H bonds on the thiophene ring will have stretching vibrations at wavenumbers just above 3000 cm⁻¹, typically around 3100 cm⁻¹.

-

C=C and C-S Ring Stretching: Aromatic ring stretching vibrations for substituted thiophenes occur in the 1350-1600 cm⁻¹ region.[9] The C-S stretching modes are weaker and appear at lower frequencies, often between 600 and 800 cm⁻¹.[9]

-

C-H Bending: C-H out-of-plane bending vibrations for 2-substituted thiophenes are characteristic and appear in the 750-1000 cm⁻¹ range, providing valuable information about the substitution pattern.[9]

-

Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is the preferred technique for obtaining the IR spectrum of this compound, which exists as a clear, slightly brownish liquid at room temperature.[1] ATR requires minimal to no sample preparation, ensuring high reproducibility.

Instrumentation & Materials

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.[2]

-

ATR Accessory: Diamond or Zinc Selenide (ZnSe) ATR crystal.

-

Sample: this compound, 98% purity.[3]

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference. This is critical for observing the true shape of the O-H stretching band.

-

-

Background Collection (Self-Validation Step 1):

-

Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe. Ensure the surface is completely dry.

-

Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This step is crucial as it references the instrument's state, and any signal from the atmosphere or crystal contaminants will be mathematically subtracted from the sample spectrum. A "flat" baseline in the resulting sample spectrum validates a properly collected background.

-

-

Sample Application:

-

Place a single drop (approximately 5-10 µL) of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered to maximize signal intensity.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range). The number of scans is chosen as a balance between achieving a high signal-to-noise ratio and minimizing measurement time.

-

-

Cleaning and Post-Measurement:

-

Remove the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal surface thoroughly with isopropanol to prevent cross-contamination of subsequent measurements.

-

Workflow for IR Spectrum Analysis

The entire process, from sample handling to final interpretation, can be visualized as a systematic workflow.

Sources

- 1. This compound | 4653-11-6 [chemicalbook.com]

- 2. This compound | C8H10O2S | CID 78386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 4653-11-6 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to the Mass Spectrometry of 4-(2-Thienyl)butyric Acid

Introduction

4-(2-Thienyl)butyric acid is a monocarboxylic acid containing a thiophene ring, a structure of interest in pharmaceutical and materials science research.[1][2][3] Its analysis is crucial for purity assessment, metabolite identification, and quality control. Mass spectrometry, often coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for the characterization of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the theoretical underpinnings of its fragmentation and offering practical, field-proven experimental protocols.

Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for method development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | [2] |

| Molecular Weight | 170.23 g/mol | [2] |

| CAS Number | 4653-11-6 | [1][2] |

| Boiling Point | 122 °C at 0.3 mmHg | [3] |

| Density | 1.169 g/mL at 25 °C | [3] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The Imperative of Derivatization

Direct analysis of free carboxylic acids like this compound by GC-MS is often hindered by their low volatility and high polarity, which can lead to poor peak shape and thermal degradation.[4] To overcome these challenges, derivatization is a mandatory sample preparation step. The primary goal of derivatization is to convert the polar carboxyl group into a less polar and more volatile functional group.[5][6]

Choosing the Right Derivatization Strategy

Two common and effective derivatization techniques for carboxylic acids are silylation and esterification.[4][6]

-

Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[5] The resulting TMS ester is significantly more volatile and thermally stable.

-

Esterification: This involves converting the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.[6]

For robust and routine analysis, silylation to form the TMS derivative is often preferred due to the clean and rapid nature of the reaction.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pattern

While a publicly available, experimentally determined mass spectrum for this compound is not readily found in databases like the NIST WebBook, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry for carboxylic acids and thiophene-containing compounds.[7][8]

Upon entering the mass spectrometer, the derivatized this compound molecule will be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

Predicted Fragmentation of TMS-Derivatized this compound

The trimethylsilyl derivative of this compound would have a molecular weight of 242.3 g/mol . The predicted mass spectrum would exhibit a characteristic molecular ion peak at m/z 242.

The major fragmentation pathways are anticipated to be:

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for esters.[8] This would result in the loss of the butoxy-thiophene side chain, leading to a prominent peak at m/z 73 , corresponding to the stable [(CH₃)₃Si]⁺ ion.

-

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur.[8] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a neutral alkene loss and the formation of a radical cation.

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation. The tropylium-like thiopyrylium ion at m/z 97 is a characteristic fragment for alkylthiophenes.

-

Cleavage adjacent to the Thiophene Ring: Fragmentation can also occur at the benzylic-like position adjacent to the thiophene ring, leading to the formation of a stable thienylmethyl-type cation.

Caption: Workflow for the GC-MS analysis of this compound.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of the TMS-derivatized this compound. These may require optimization based on the specific instrumentation used.

| Parameter | Condition | Rationale |

| Gas Chromatograph | ||